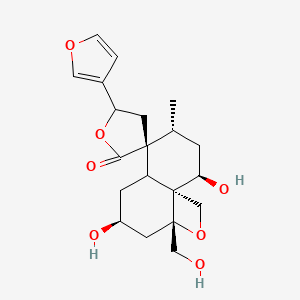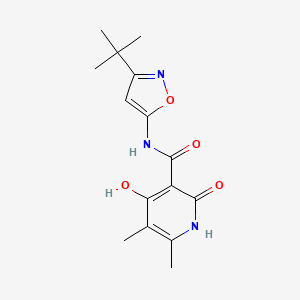
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea, also known as DMFU, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DMFU is a urea derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Urea and its derivatives are involved in a wide range of chemical reactions, serving as precursors, intermediates, or catalysts. For example, urea and 1-methylurea can react with acyloins to form 4-imidazolin-2-ones, demonstrating their utility in synthesizing heterocyclic compounds (Butler & Hussain, 1981). Similarly, reactions of urea with benzil and substituted benzils have been studied, showcasing the formation of diphenylhydantoins, which are important in the synthesis of pharmaceuticals (Butler & Leitch, 1978).
Material Science and Environmental Applications
In materials science, urea derivatives are used in the formulation of slow-release fertilizers, which are beneficial for sustained nutrient release in agricultural applications. Methyleneureas, condensation products of urea and formaldehyde, are used not only as fertilizers but also in industrial applications due to their varying solubility and molecular mass (Jahns & Kaltwasser, 2000).
Biochemistry and Pharmacology
In biochemistry, urea analogues have been studied for their potential as skin penetration enhancers, demonstrating the ability to increase the permeability of drugs through the skin (Williams & Barry, 1989). This application is crucial for the development of transdermal drug delivery systems.
Analytical Chemistry
Urea derivatives have also found applications in analytical chemistry. For instance, the development of an indirect competitive ELISA for determining isoproturon, a urea herbicide, in soil and flour, demonstrates the role of urea derivatives in environmental monitoring and food safety (Fang-shi, 2007).
Structural Studies
Crystallographic studies of urea derivatives provide insights into their structural properties, which are essential for designing compounds with desired physical and chemical characteristics. For example, the crystal structure analysis of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea revealed details about its molecular conformation and interactions, which can inform the design of new materials and pharmaceuticals (Rao et al., 2010).
Propiedades
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-5-6-15(7-11(10)2)18-16(19)17-9-14-8-12(3)20-13(14)4/h5-8H,9H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONDRXTWLQAQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)
![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)




![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)

